![molecular formula C18H26N2O4 B1239089 (R)-proglumide](/img/structure/B1239089.png)
(R)-proglumide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-proglumide is the (R)-enantiomer of the racemic drug proglumide. It is a N(2)-benzoyl-N,N-dipropyl-alpha-glutamine and a D-glutamic acid derivative. It is an enantiomer of a (S)-proglumide.
Applications De Recherche Scientifique
Neuropathic Pain Management
(R)-Proglumide is used in treating neuropathic pain by inhibiting peptide cholecystokinin (CCK). Neural injury elevates plasma CCK, and (R)-proglumide has been shown to augment the analgesic effect of sustained-release morphine in neuropathic pain. The drug is usually administered as a racemic mixture, and studies have focused on separating its enantiomers for potential enhanced effectiveness (Muralidhar et al., 2002).
Central Nervous System Studies
(R)-Proglumide is studied for its ability to block the excitatory effects of CCK on rat midbrain dopaminergic neurons and dopamine-sensitive prefrontal cortex cells. Its selective blockade of CCK effects in the central nervous system implies its potential as a tool for studying CCK as a neurotransmitter or neuromodulator (Chiodo & Bunney, 1983).
Potentiation of Opioid Analgesia
Research has shown that (R)-Proglumide potentiates the analgesic effects of opioids like morphine. It can potentially reverse tolerance to opiate analgesia, making it valuable in pain management and opioid analgesia research (Watkins et al., 1984).
Gastric and Duodenal Antiulcer Effects
(R)-Proglumide demonstrates prophylactic and curative effects on various experimentally induced ulcers. It inhibits gastric secretion and reduces gastric and duodenal lesions, indicating its potential in ulcer treatment and the study of gastric mucosal resistance (Tariq et al., 1987).
Hepatic Impairment Studies
Recent studies have evaluated the safety and pharmacokinetics of oral (R)-Proglumide in subjects with hepatic impairment. It was found safe with similar pharmacokinetic properties in cirrhotic subjects as in healthy controls, suggesting its potential therapeutic application in liver diseases (Hsu et al., 2022).
Cholecystokinin Receptor Antagonism
(R)-Proglumide functions as a CCK receptor antagonist, influencing enzyme secretion and calcium outflux in response to CCK. It is valuable in understanding the role of CCK in biological processes and developing other CCK receptor antagonists (Hahne et al., 1981).
Inhibition of Neurotransmitter Degradation
(R)-Proglumide has been found to inhibit the degradation of CCK octapeptide and leucine-enkephalin by brain enzymes, providing insights into neurotransmitter inactivation and the role of endogenous peptides in the nervous system (Lanckman & Bui, 1982).
Cancer Therapeutics
(R)-Proglumide has been identified as a RhoA inhibitor, which is implicated in diverse cellular functions and is a potential cancer therapeutic target. Its role in inhibiting RhoA in breast cancer cells highlights its potential in cancer research and treatment (Zhang et al., 2016).
Propriétés
Formule moléculaire |
C18H26N2O4 |
---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
(4R)-4-benzamido-5-(dipropylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C18H26N2O4/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22)/t15-/m1/s1 |
Clé InChI |
DGMKFQYCZXERLX-OAHLLOKOSA-N |
SMILES isomérique |
CCCN(CCC)C(=O)[C@@H](CCC(=O)O)NC(=O)C1=CC=CC=C1 |
SMILES |
CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1 |
SMILES canonique |
CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.